2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 303787-78-2
VCID: VC21441850
InChI: InChI=1S/C30H32N4O5S/c35-28(23-10-12-24(13-11-23)40(38,39)33-14-2-1-3-15-33)32-19-16-31(17-20-32)18-21-34-29(36)25-8-4-6-22-7-5-9-26(27(22)25)30(34)37/h4-13H,1-3,14-21H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Molecular Formula: C30H32N4O5S
Molecular Weight: 560.7g/mol

2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione

CAS No.: 303787-78-2

Cat. No.: VC21441850

Molecular Formula: C30H32N4O5S

Molecular Weight: 560.7g/mol

* For research use only. Not for human or veterinary use.

2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione - 303787-78-2

Specification

CAS No. 303787-78-2
Molecular Formula C30H32N4O5S
Molecular Weight 560.7g/mol
IUPAC Name 2-[2-[4-(4-piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C30H32N4O5S/c35-28(23-10-12-24(13-11-23)40(38,39)33-14-2-1-3-15-33)32-19-16-31(17-20-32)18-21-34-29(36)25-8-4-6-22-7-5-9-26(27(22)25)30(34)37/h4-13H,1-3,14-21H2
Standard InChI Key DFOSWWAVLWHXHL-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Introduction

Chemical Identity and Structure

Chemical Identification Data

ParameterInformation
CAS Registry Number303787-78-2
Molecular FormulaC30H32N4O5S
Molecular Weight560.7 g/mol
IUPAC Name2-[2-[4-(4-piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChIInChI=1S/C30H32N4O5S/c35-28(23-10-12-24(13-11-23)40(38,39)33-14-2-1-3-15-33)32-19-16-31(17-20-32)18-21-34-29(36)25-8-4-6-22-7-5-9-26(27(22)25)30(34)37/h4-13H,1-3,14-21H2
Standard InChIKeyDFOSWWAVLWHXHL-UHFFFAOYSA-N
PubChem Compound ID2860178

The compound is registered in multiple chemical databases and has been assigned the unique CAS number 303787-78-2, enabling researchers to access standardized information about its properties and structure .

Structural Features

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

This complex structure includes:

  • A benzo[de]isoquinoline-1,3-dione moiety that constitutes the core aromatic system

  • A piperazine ring connected via an ethyl linker to the benzo[de]isoquinoline unit

  • A benzoyl group attached to the piperazine ring

  • A piperidin-1-ylsulfonyl group attached to the benzene ring

The spatial arrangement of these structural components is critical for the compound's interactions with potential biological targets and influences its physical and chemical properties. The presence of multiple nitrogen atoms and the sulfonyl group create potential sites for hydrogen bonding and other non-covalent interactions that may be relevant for molecular recognition events.

Physicochemical Properties

Physical State and Stability

2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is typically available as a solid powder at standard temperature and pressure. The compound is designed for research applications and is typically handled with appropriate precautions in laboratory settings.

Solubility and Related Properties

While specific solubility data is limited in the available search results, compounds with similar structural features typically exhibit moderate to low solubility in water due to their relatively high molecular weight and the presence of multiple aromatic rings. Such compounds often show improved solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or mixtures of water with miscible organic solvents. The presence of the piperazine and piperidine rings may contribute some degree of water solubility due to the basic nitrogen atoms that can form hydrogen bonds with water molecules.

Spectroscopic Properties

The complex structure of this compound gives rise to characteristic spectroscopic properties that are valuable for its identification and purity assessment. The benzo[de]isoquinoline-1,3-dione moiety typically exhibits characteristic absorption in UV-visible spectroscopy, while the various functional groups contribute to distinctive bands in infrared spectroscopy. Nuclear magnetic resonance (NMR) spectroscopy would reveal signals corresponding to the various proton and carbon environments within the molecule, providing a powerful tool for structure confirmation.

Synthesis Methods

General Synthetic Approach

The synthesis of 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. A general synthetic strategy would likely include:

  • Preparation of the benzo[de]isoquinoline-1,3-dione core structure

  • Functionalization with an ethyl linker

  • Coupling with a piperazine derivative

  • Introduction of the benzoyl group with the piperidin-1-ylsulfonyl functionality

Each of these steps requires careful control of reaction conditions, purification procedures, and characterization of intermediates to ensure the quality of the final product.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multiple spectroscopic techniques. These analytical methods provide complementary information about the compound's structure and purity.

Table 2: Spectroscopic Methods for Compound Characterization

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Structural confirmation, purity assessment through 1H and 13C spectra
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation pattern analysis
Infrared Spectroscopy (IR)Functional group identification (C=O, S=O, aromatic systems)
UV-Visible SpectroscopyChromophore characterization, purity assessment
X-ray CrystallographyDefinitive three-dimensional structure (if crystalline)

Chromatographic Methods

Chromatographic techniques play a crucial role in both the purification and analysis of this compound. High-performance liquid chromatography (HPLC) with appropriate detection methods (UV, mass spectrometry) can provide information about the compound's purity, while also serving as a preparative technique for obtaining high-purity material. Thin-layer chromatography (TLC) can be used for rapid monitoring of reactions during synthesis.

Structural FeaturePotential Research Interest
Benzo[de]isoquinoline-1,3-dioneDNA intercalation studies, fluorescence applications
Piperazine ringCNS-active compound research, antimicrobial studies
Sulfonyl functionalityEnzyme inhibition studies, protease targeting
Multiple aromatic ringsProtein-binding investigations, medicinal chemistry

It is important to emphasize that these potential applications are speculative and based on structural similarities to other compounds with known activities. Specific biological activities of 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione would need to be determined through targeted experimental studies.

Structure-Activity Relationships

The structural resemblance between 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione and the related compound 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 325694-89-1) provides an opportunity to explore structure-activity relationships . The key structural difference lies in the substitution of the piperidin-1-ylsulfonylbenzoyl group with a 4-chlorophenylsulfonyl group.

Comparative studies of these related compounds could provide valuable insights into:

Such structure-activity relationship studies are fundamental to rational drug design and the development of compounds with optimized properties for specific applications.

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